![molecular formula C7H4BrN3O B1375552 3-溴吡啶并[2,3-D]哒嗪-8(7H)-酮 CAS No. 909186-02-3](/img/structure/B1375552.png)

3-溴吡啶并[2,3-D]哒嗪-8(7H)-酮

描述

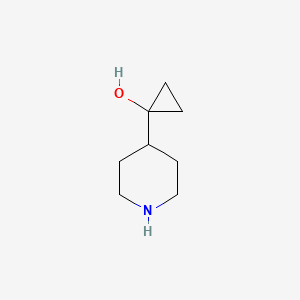

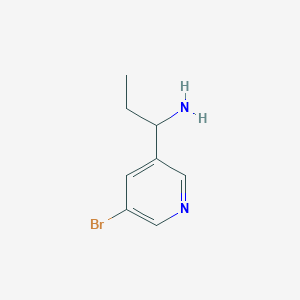

“3-Bromopyrido[2,3-D]pyridazin-8(7H)-one” is a chemical compound with the molecular formula C7H4BrN3 . It is a derivative of pyridazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This method provides functionalized pyridazines with high regiocontrol .Molecular Structure Analysis

The molecular structure of “3-Bromopyrido[2,3-D]pyridazin-8(7H)-one” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The bromine atom is attached to the third carbon atom in the ring .Physical and Chemical Properties Analysis

The average mass of “3-Bromopyrido[2,3-D]pyridazin-8(7H)-one” is 210.031 Da, and its monoisotopic mass is 208.958847 Da .科学研究应用

合成方法

3-溴吡啶并[2,3-d]哒嗪-8(7H)-酮及其衍生物在各种合成方法中至关重要。Estevez、Coelho 和 Raviña (1999) 证明了它在钯催化的交叉偶联反应中用于制备 5-取代的 6-苯基-(2H)-哒嗪-3-酮 (Estevez, Coelho, & Raviña, 1999)。Lassagne 等人 (2018) 在去质子化-捕获反应中使用相关化合物,从而产生吡嗪稠合的咔唑和咔啉,展示了合成应用中的多样性 (Lassagne et al., 2018)。

晶体和分子结构

了解此类化合物的晶体和分子结构在材料科学中至关重要。Bovio 和 Locchi (1972) 确定了密切相关的化合物 3-苯基-7-溴异恶唑并[4,5-d]哒嗪-4(5H)-酮的晶体和分子结构,提供了对这些杂环结构性质的见解 (Bovio & Locchi, 1972)。

药理应用

虽然不直接用于药物和剂量,但与 3-溴吡啶并[2,3-d]哒嗪-8(7H)-酮相关的化合物的合成在药理学中具有影响。Gössnitzer 等人 (2002) 合成了新型衍生物并测试了它们的镇静和抗惊厥活性,展示了它们在药物化学中的潜力 (Gössnitzer et al., 2002)。

化学性质和反应

研究这些化合物的化学性质和反应对于它们在各个领域的应用至关重要。Paul 和 Rodda (1969) 探讨了吡啶并[2,3-d]哒嗪的氧化、溴化和其他反应,提供了有关其化学行为的宝贵信息 (Paul & Rodda, 1969)。

作用机制

Target of Action

The primary target of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is mainly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor (TCR) signaling . Recent studies have suggested that HPK1 is a promising therapeutic target for cancer immunotherapy .

Mode of Action

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one acts as an effective inhibitor of HPK1 . It shows potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM in a kinase group . It can effectively inhibit the phosphorylation level of HPK1 substrate SLP76 .

Biochemical Pathways

The inhibition of HPK1 by 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one affects the T-cell receptor (TCR) signaling pathway . By inhibiting HPK1, the compound can enhance the secretion of IL-2 in Jurkat cells (a human T-cell leukemia cell line) .

Result of Action

The inhibition of HPK1 by 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one leads to enhanced secretion of IL-2 in Jurkat cells . This suggests that the compound could potentially enhance T-cell responses, making it a promising candidate for cancer immunotherapy .

生化分析

Biochemical Properties

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell .

Molecular Mechanism

At the molecular level, 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This binding often involves interactions with the active site or allosteric sites of the enzyme, resulting in changes in enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and metabolism .

Dosage Effects in Animal Models

The effects of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of the compound changes significantly at certain dosage levels .

Metabolic Pathways

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in these pathways, influencing the overall metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to a decrease in glycolytic flux and alterations in metabolite levels .

Transport and Distribution

The transport and distribution of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For example, this compound can be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is crucial for its activity and function. This compound is often localized to specific compartments or organelles within the cell, such as the nucleus or mitochondria. Targeting signals or post-translational modifications can direct the compound to these specific locations, where it interacts with target biomolecules and exerts its biological effects .

属性

IUPAC Name |

3-bromo-7H-pyrido[2,3-d]pyridazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-5-1-4-2-10-11-7(12)6(4)9-3-5/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJTZYVLCLRQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC(=O)C2=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738385 | |

| Record name | 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909186-02-3 | |

| Record name | 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)

![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)